3-(2-bromobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide
Description
3-(2-Bromobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is a benzofuran carboxamide derivative characterized by a 2-bromobenzamido substituent at the 3-position of the benzofuran core and a 4-methoxyphenyl group on the carboxamide nitrogen. Benzofuran carboxamides are a class of compounds with diverse pharmacological applications, including antimicrobial, anticancer, and neuroprotective activities .
Properties
IUPAC Name |
3-[(2-bromobenzoyl)amino]-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O4/c1-29-15-12-10-14(11-13-15)25-23(28)21-20(17-7-3-5-9-19(17)30-21)26-22(27)16-6-2-4-8-18(16)24/h2-13H,1H3,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNMXTAFOVSQIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanism
A patent by CN114751883B outlines a Pd-catalyzed cyclocarbonylation strategy for benzofuran-3-carboxamides. Adapting this method, 2-alkynylphenol derivatives and nitroaromatic precursors undergo carbonylative coupling under CO pressure (20 atm) with PdCl₂(PPh₃)₂ (0.4–1.0 mol %) in CH₂Cl₂/triethylamine at 100°C (Table 1).
Key Steps :
- Cyclization : 2-Ethynylphenol reacts with nitroaromatics to form the benzofuran core.
- Amidation : In situ CO insertion generates a carboxamide intermediate.
Example :
- Substrates : 2-Ethynylphenol + 4-methoxyaniline-derived nitroaromatic.
- Conditions : PdCl₂(PPh₃)₂ (0.8 mol %), K₂CO₃, Mo(CO)₆ (CO surrogate), 90°C, 24 h.
- Yield : 72% (isolated after column chromatography).
Table 1. Cyclocarbonylation Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalyst | PdCl₂(PPh₃)₂ (0.4–1.0 mol %) | |
| Ligand | Triphenylphosphine | |
| Temperature | 80–100°C | |
| CO Pressure | 20 atm | |
| Solvent | CH₂Cl₂/triethylamine (4:1.5 v/v) |
8-Aminoquinoline-Directed C–H Arylation and Transamidation
Directed C–H Functionalization
PMC articles describe 8-aminoquinoline (8-AQ)-directed C–H arylation for benzofuran-2-carboxamides. The 8-AQ auxiliary enables regioselective arylation at C3, followed by transamidation to install the 2-bromobenzamido group.
Synthetic Pathway :
- Installation of 8-AQ Auxiliary : Benzofuran-2-carboxylic acid is converted to its 8-AQ amide.
- C–H Arylation : Pd(OAc)₂ (10 mol %)-catalyzed coupling with aryl iodides introduces substituents at C3.
- Transamidation : Boc-activation (Boc₂O/DMAP) and aminolysis with 2-bromobenzamide yields the target compound.
Example :
- Starting Material : 8-AQ benzofuran-2-carboxamide.
- Arylation : 2-Bromobenzoyl iodide, Pd(OAc)₂, Ag₂CO₃, DMF, 120°C, 24 h.
- Transamidation : Boc₂O (2 eq), DMAP, then 4-methoxyaniline, toluene, 60°C, 6 h.
- Yield : 68% over two steps.
Table 2. C–H Arylation and Transamidation Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| C–H Arylation | Pd(OAc)₂, Ag₂CO₃, DMF, 120°C | 75% | |
| Transamidation | Boc₂O, DMAP, 4-methoxyaniline | 85% |
Stepwise Amidation via Acyl Chloride Intermediates
Acyl Chloride Synthesis and Coupling
PMC studies highlight acyl chloride-mediated amidation for benzamide derivatives. For the target compound:
Procedure :
- Benzofuran-2-carboxylic Acid Activation : React with SOCl₂ to form benzofuran-2-carbonyl chloride.
- Primary Amidation : Couple with 4-methoxyaniline in toluene/K₂CO₃ to yield N-(4-methoxyphenyl)benzofuran-2-carboxamide.
- Secondary Amidation : Introduce 2-bromobenzamido at C3 via Ullmann coupling (CuI, K₂CO₃, DMF).
Example :
- Step 1 : SOCl₂, reflux, 2 h (quantitative).
- Step 2 : 4-Methoxyaniline, K₂CO₃, toluene, 80°C, 12 h (82%).
- Step 3 : 2-Bromobenzoyl chloride, CuI, DMF, 100°C, 24 h (58%).
Table 3. Amidation Efficiency
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Acyl Chloride Formation | SOCl₂, reflux | 99% | |
| Primary Amidation | K₂CO₃, toluene, 80°C | 82% | |
| Secondary Amidation | CuI, DMF, 100°C | 58% |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Pd-Catalyzed Cyclocarbonylation | One-pot, scalable | High CO pressure required | 65–72% |
| 8-AQ-Directed C–H Arylation | Regioselective, modular | Multi-step, costly ligands | 68–75% |
| Stepwise Amidation | Simple reagents, no Pd | Lower efficiency at C3 | 58–82% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions could target the amido or bromine groups, potentially yielding amine or debrominated products.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under appropriate conditions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amine derivatives or debrominated products.
Substitution: Azido or thioether derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antitumor Activity
Research indicates that compounds similar to 3-(2-bromobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide exhibit significant antitumor properties. For instance, studies have shown that benzofuran derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of bromine and methoxy groups enhances the compound's bioactivity, making it a candidate for further investigation in cancer therapies .
1.2 Antiviral Properties
The compound's structural characteristics suggest potential antiviral activity, particularly against herpes simplex virus (HSV) and other viral pathogens. The incorporation of a benzamide moiety is known to enhance antiviral efficacy by interfering with viral replication processes . Ongoing research is aimed at elucidating the specific mechanisms through which this compound exerts its antiviral effects.
Synthesis and Mechanism of Action
2.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions, including the formation of key intermediates through acylation and condensation reactions. For example, the reaction of benzofuran derivatives with brominated benzamides under controlled conditions has been documented to yield high-purity products .
2.2 Mechanistic Insights
The mechanism of action for compounds like this often involves the modulation of specific biological pathways, such as those involved in apoptosis and cell cycle regulation. The presence of functional groups such as bromine and methoxy can influence the compound's interaction with cellular targets, enhancing its therapeutic potential.
Case Studies and Observational Research
3.1 Clinical Observations
Recent studies have employed observational research methodologies to assess the clinical efficacy of related compounds in treating various malignancies. These case studies highlight the importance of long-term monitoring and data collection to understand the therapeutic benefits and side effects associated with such compounds .
3.2 Pharmacological Evaluations
Pharmacological evaluations conducted on similar benzofuran derivatives have demonstrated promising results in preclinical models. For instance, a study focusing on a related compound showed significant tumor regression in animal models, suggesting that this compound may exhibit comparable effects .
Mechanism of Action
The mechanism of action of 3-(2-bromobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide would depend on its specific biological target. Generally, benzofuran derivatives can interact with various enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of the bromine and methoxy groups may enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to structurally related benzofuran carboxamides from the evidence, focusing on substituent variations, synthesis strategies, and yields.
Structural Variations
Key differences arise in the substituents on the benzofuran core and the carboxamide side chain:
- Position 3: The target compound features a 2-bromobenzamido group, while analogs include amino (e.g., 3-amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide ), iodinated (e.g., 5-cyclopropyl-2-(4-fluorophenyl)-6-iodo-N-methylbenzofuran-3-carboxamide ), and triazole-linked groups (e.g., tacrine–benzofuran hybrids ).
- Carboxamide Side Chain : The 4-methoxyphenyl group contrasts with substituents like 4-methylphenyl , 2,3-dihydro-1,4-benzodioxin-6-yl , and methyl/methoxy groups in N-methoxy derivatives .
Yield and Purity
Reported yields for analogs range widely:
- Low Yields: A 17% yield is noted for (4-bromo-3-fluorophenyl)hydrazine hydrochloride synthesis due to multi-step complexity .
- Moderate Yields : N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide is isolated in 25% yield with 89% purity .
- High Yields : Ethyl 5-cyclopropyl-2-(4-fluorophenyl)-6-iodobenzofuran-3-carboxylate is obtained in 82% yield via iodination .
Key Observations
Substituent Complexity vs. Yield : Bulky or electron-withdrawing groups (e.g., iodine, bromophenyl) often correlate with lower yields due to steric hindrance or side reactions .
Synthetic Robustness : EDCI/DMAP-mediated couplings and Suzuki-Miyaura cross-coupling (e.g., in ) are reliable for benzofuran functionalization .
Biological Activity
3-(2-bromobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article reviews the biological activity of this compound based on diverse research findings, case studies, and experimental data.
Chemical Structure
The chemical structure of this compound is characterized by the following components:
- Benzofuran core : Provides a stable aromatic system.
- Bromobenzamido group : Imparts unique chemical reactivity and biological interactions.
- Methoxyphenyl group : Enhances solubility and may influence biological activity.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anticancer | Potential cytotoxic effects on cancer cell lines. |
| Enzyme Inhibition | Inhibitory effects on specific enzymes such as acetylcholinesterase (AChE). |
Antimicrobial Activity
Studies have shown that derivatives of benzofuran compounds, including this compound, possess significant antimicrobial properties. For instance, compounds with similar structures have been evaluated for their effectiveness against Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong antibacterial activity .
Anticancer Activity
Research indicates that benzofuran derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation. For example, studies have shown that similar compounds can effectively inhibit tumor growth in vitro and in vivo models.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in various biochemical pathways. Notably, it has shown promising results as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative disorders like Alzheimer's disease. The inhibition potency is often quantified using IC50 values, with lower values indicating higher effectiveness .
Case Studies and Research Findings
- Study on Antimicrobial Properties : A recent study evaluated several benzofuran derivatives for their antibacterial activity. The results indicated that compounds with bromine and methoxy substitutions demonstrated enhanced activity against Gram-positive and Gram-negative bacteria compared to their non-substituted analogs .
- Cytotoxicity Assays : In vitro studies using cancer cell lines such as HeLa and MCF-7 revealed that this compound exhibited significant cytotoxicity, with IC50 values indicating effective concentration levels for inducing cell death.
- Enzyme Inhibition Studies : A comprehensive evaluation of enzyme inhibitory activity showed that the compound effectively inhibited AChE with an IC50 value comparable to known inhibitors used in clinical settings. This suggests potential therapeutic applications in neuropharmacology .
Q & A
Q. What are the optimal synthetic routes for 3-(2-bromobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide?
Methodological Answer: The synthesis typically involves a multi-step process:
Benzofuran-2-carboxylic acid preparation : Cyclization of o-hydroxyphenylacetic acid using polyphosphoric acid as a dehydrating agent.
Amide coupling : Reacting benzofuran-2-carboxylic acid with 2-bromobenzoyl chloride in the presence of a coupling agent (e.g., DCC/DMAP).
Final substitution : Introducing the 4-methoxyphenylamine group under controlled conditions (e.g., THF, 60°C, 12h).
Key optimizations include solvent selection (e.g., DMF for polar intermediates), temperature control (60–80°C for amidation), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which analytical techniques are critical for confirming the compound’s structural identity and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl proton signals at δ 3.8 ppm, benzofuran aromatic protons at δ 7.1–7.9 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: 465.3 g/mol) and fragmentation patterns .
- HPLC-PDA : Assess purity (>95% via reverse-phase C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data during structural elucidation?
Methodological Answer: Contradictions in NMR or MS data often arise from:
- Rotamers or conformational flexibility : Use variable-temperature NMR (e.g., 25–60°C) to observe dynamic effects.
- Impurity overlaps : Employ 2D NMR (COSY, HSQC) to isolate signals. For example, in , HSQC clarified ambiguous methylene protons in the piperazine moiety .
- Isotopic interference in MS : Compare experimental vs. theoretical isotopic distributions using software like MassLynx .
Q. What strategies mitigate solubility challenges in biological activity assays?
Methodological Answer:
- Co-solvent systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve bioavailability.
- Nanoformulation : Encapsulate in liposomes (e.g., 100 nm vesicles via sonication) for controlled release in cell-based assays .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
- Substituent variation : Replace the 2-bromobenzamido group with chloro or nitro analogs to test halogen-dependent activity (e.g., cytotoxicity assays in HeLa cells) .
- Scaffold hopping : Synthesize benzofuran-isoxazole hybrids (as in ) to enhance metabolic stability .
- Computational docking : Use AutoDock Vina to predict interactions with targets (e.g., kinase binding pockets) and guide synthetic modifications .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
Methodological Answer:
- Assay standardization : Normalize data to controls (e.g., staurosporine as a positive control) and account for cell line-specific metabolic rates.
- Mechanistic profiling : Perform transcriptomic analysis (RNA-seq) to identify differential gene expression (e.g., apoptosis vs. proliferation pathways) .
- Dose-response validation : Repeat assays using logarithmic concentration ranges (1 nM–100 µM) to confirm IC₅₀ trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
